1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate
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Overview
Description
1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate is a type of ionic liquid. Ionic liquids are salts that are liquid at or near room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves the alkylation of 1-methylimidazole with 1-bromopentane, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or dichloromethane.
Catalyst: No specific catalyst is usually required for the alkylation step.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Batch or continuous reactors: To handle larger volumes.
Purification steps: Such as recrystallization or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution reactions: Where the trifluoromethanesulfonate anion can be replaced by other anions.
Oxidation and reduction reactions: Depending on the reagents used.
Common Reagents and Conditions
Substitution reactions: Typically involve other salts or acids to provide the new anion.
Oxidation reactions: May involve oxidizing agents like hydrogen peroxide.
Reduction reactions: Could involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions will yield new ionic liquids with different anions.
Scientific Research Applications
1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity
Mechanism of Action
The mechanism by which 1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:
Solvation effects: Enhancing the solubility of other compounds.
Catalytic activity: Acting as a catalyst in certain chemical reactions.
Electrochemical properties: Facilitating electron transfer in electrochemical applications.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-pentylimidazolium bromide: Similar structure but with a bromide anion.
1-Hexyl-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate: Similar but with a hexyl group instead of a pentyl group.
1-Phenyl-1H-imidazol-3-ium trifluoromethanesulfonate: Similar but with a phenyl group instead of a pentyl group
Uniqueness
1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate is unique due to its specific combination of a pentyl group and trifluoromethanesulfonate anion, which imparts distinct solubility, stability, and electrochemical properties compared to its analogs.
Properties
Molecular Formula |
C10H17F3N2O3S |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-methyl-3-pentylimidazol-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C9H17N2.CHF3O3S/c1-3-4-5-6-11-8-7-10(2)9-11;2-1(3,4)8(5,6)7/h7-9H,3-6H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
YTTSIJMBSFNQQD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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